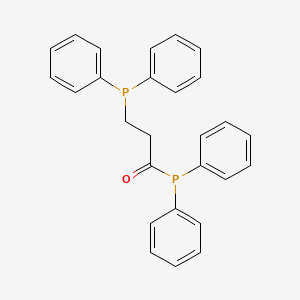
1,3-Bis(diphenylphosphino)propanemonooxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(diphenylphosphino)propane monooxide: is an organophosphorus compound with the molecular formula (C₆H₅)₂POCH₂CH₂CH₂P(C₆H₅)₂ . This compound is a white solid that is soluble in organic solvents and is slightly air-sensitive, degrading in air to the phosphine oxide . It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(diphenylphosphino)propane monooxide can be synthesized by the oxidation of 1,3-Bis(diphenylphosphino)propane. The typical procedure involves the following steps:
Starting Material: 1,3-Bis(diphenylphosphino)propane.
Oxidizing Agent: Hydrogen peroxide or other suitable oxidizing agents.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: The industrial production of 1,3-Bis(diphenylphosphino)propane monooxide follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(diphenylphosphino)propane monooxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to 1,3-Bis(diphenylphosphino)propane using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Higher oxidation state phosphine oxides.
Reduction Products: 1,3-Bis(diphenylphosphino)propane.
Substitution Products: Compounds with substituted diphenylphosphino groups.
Scientific Research Applications
1,3-Bis(diphenylphosphino)propane monooxide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Explored for its potential use in medicinal chemistry for the development of metal-based drugs.
Mechanism of Action
The mechanism of action of 1,3-Bis(diphenylphosphino)propane monooxide involves its ability to act as a bidentate ligand, forming stable complexes with various metals. The compound coordinates with metal centers through its phosphorus atoms, forming a six-membered chelate ring. This coordination enhances the stability and reactivity of the metal center, making it suitable for various catalytic processes .
Molecular Targets and Pathways:
Metal Centers: The primary molecular targets are metal centers in coordination complexes.
Comparison with Similar Compounds
1,3-Bis(diphenylphosphino)propane: The parent compound without the oxide group.
1,3-Bis(dicyclohexylphosphino)propane: A similar compound with cyclohexyl groups instead of phenyl groups.
1,3-Bis(dimethylphosphino)propane: A similar compound with methyl groups instead of phenyl groups.
Uniqueness: 1,3-Bis(diphenylphosphino)propane monooxide is unique due to the presence of the oxide group, which enhances its stability and reactivity compared to its parent compound. The diphenylphosphino groups provide steric bulk, which can influence the selectivity and efficiency of catalytic processes .
Properties
Molecular Formula |
C27H24OP2 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
1,3-bis(diphenylphosphanyl)propan-1-one |
InChI |
InChI=1S/C27H24OP2/c28-27(30(25-17-9-3-10-18-25)26-19-11-4-12-20-26)21-22-29(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H,21-22H2 |
InChI Key |
HYWRRFJMCVWAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCC(=O)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



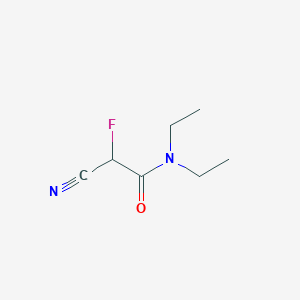
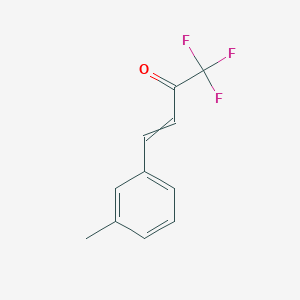

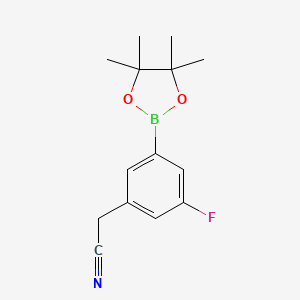
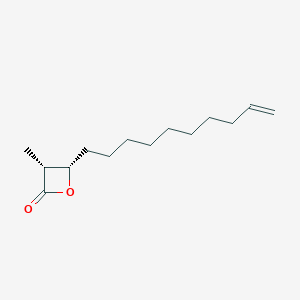
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
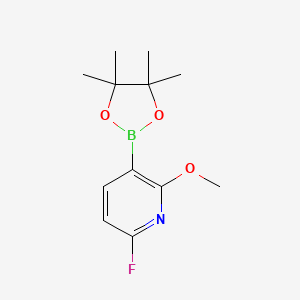

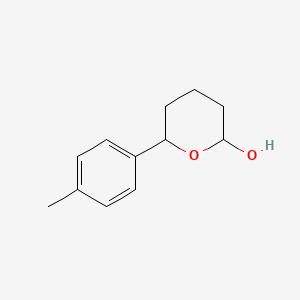


![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)
